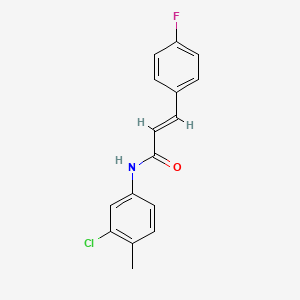
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating the transport of salt and water across cell membranes, particularly in the lungs and digestive system. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases involving CFTR dysfunction.
Wirkmechanismus
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide acts as a non-competitive inhibitor of CFTR by binding to a site on the channel protein that is distinct from the ATP-binding site. This binding prevents the opening of the CFTR channel, thereby reducing the transport of chloride ions and water across cell membranes. The exact mechanism of how this compound interacts with CFTR is still under investigation, but it is thought to involve conformational changes in the channel protein.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In epithelial cells, this compound inhibits chloride secretion and reduces the volume of fluid secreted by the cells. In airway smooth muscle cells, this compound reduces the contraction of the cells and inhibits the release of inflammatory mediators. In pancreatic cells, this compound reduces insulin secretion and impairs glucose tolerance. These effects highlight the importance of CFTR in regulating a wide range of physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide has several advantages as a research tool, including its high specificity for CFTR, its ability to inhibit CFTR activity in a reversible manner, and its ease of use in a variety of cell types and experimental systems. However, there are also some limitations to its use, such as its potential off-target effects on other ion channels or transporters, its potential toxicity at high concentrations, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide and its applications in medicine. Some possible areas of focus include:
1. Developing more potent and selective CFTR inhibitors based on the structure of this compound.
2. Investigating the potential therapeutic applications of CFTR inhibitors in cystic fibrosis and other diseases involving CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.
3. Studying the role of CFTR in other physiological processes beyond salt and fluid transport, such as cell proliferation and differentiation.
4. Exploring the potential use of CFTR inhibitors in combination with other drugs or therapies to enhance their efficacy.
5. Developing new methods for delivering CFTR inhibitors to specific tissues or cells, such as using nanoparticles or gene therapy approaches.
Overall, this compound is a valuable research tool with many potential applications in medicine and biology. Further research is needed to fully understand its mechanism of action and to explore its therapeutic potential in various disease contexts.
Synthesemethoden
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide was first synthesized by a team of researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves the reaction of 3-(4-fluorophenyl)acrylic acid with N-(3-chloro-4-methylphenyl)ethanamide in the presence of a coupling reagent and a base. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide has been widely used in scientific research to study the function and regulation of CFTR channels. It has been shown to selectively inhibit CFTR activity without affecting other ion channels or transporters. This specificity makes this compound a valuable tool for investigating the role of CFTR in various physiological processes, such as salt and fluid secretion in the lungs and digestive system.
Eigenschaften
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c1-11-2-8-14(10-15(11)17)19-16(20)9-5-12-3-6-13(18)7-4-12/h2-10H,1H3,(H,19,20)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALROHKMEQRKETR-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
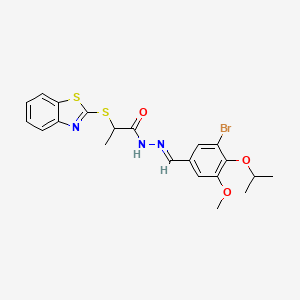
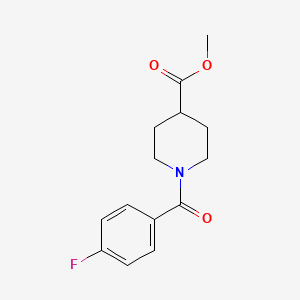
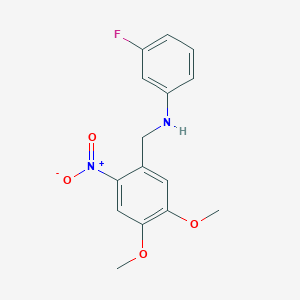
![N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5848547.png)
![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propanoic acid](/img/structure/B5848552.png)

![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)

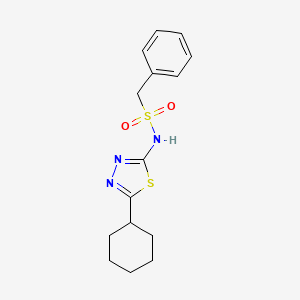
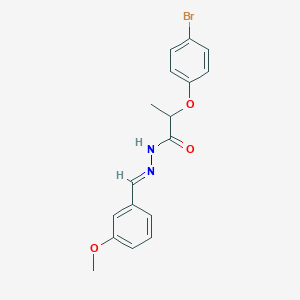


![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-ethyl-1-piperazinecarbothioamide](/img/structure/B5848625.png)
